1-Bromo-2-isobutoxy-3-nitrobenzene
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Overview
Description
1-Bromo-2-isobutoxy-3-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of benzene, substituted with a bromine atom, an isobutoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isobutoxy-3-nitrobenzene typically involves the bromination of 2-isobutoxy-3-nitrobenzene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-isobutoxy-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-2-isobutoxy-3-aminobenzene.
Oxidation: Formation of carbonyl-containing compounds.
Scientific Research Applications
1-Bromo-2-isobutoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-isobutoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the isobutoxy group, making it less sterically hindered.
2-Bromo-1-nitrobenzene: Different substitution pattern affecting its reactivity.
1-Bromo-3-nitrobenzene: Similar structure but different position of the nitro group.
Uniqueness
1-Bromo-2-isobutoxy-3-nitrobenzene is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-8(11)4-3-5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
RAUYRZBDXQRXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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